molecular formula C22H33N3O6 B4235165 Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione

Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione

Cat. No.: B4235165
M. Wt: 435.5 g/mol
InChI Key: GDOYQHPFOWUCDN-UHFFFAOYSA-N
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Description

Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinedione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione typically involves multiple steps, including:

    Formation of the pyrrolidinedione core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Introduction of the isopropoxypropyl group: This step may involve an alkylation reaction using an appropriate alkyl halide.

    Attachment of the morpholinylphenyl group: This can be done through a nucleophilic substitution reaction, where the phenyl ring is functionalized with a morpholine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study specific biological pathways.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to and modulating receptor function.

    Pathways: Interference with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-isopropoxypropyl)-3-{[4-(4-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate
  • 1-(3-isopropoxypropyl)-3-{[4-(4-pyrrolidinyl)phenyl]amino}-2,5-pyrrolidinedione acetate

Uniqueness

Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione is unique due to the presence of the morpholinyl group, which can impart specific biological activity and influence its interaction with molecular targets.

Properties

IUPAC Name

acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4.C2H4O2/c1-15(2)27-11-3-8-23-19(24)14-18(20(23)25)21-16-4-6-17(7-5-16)22-9-12-26-13-10-22;1-2(3)4/h4-7,15,18,21H,3,8-14H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOYQHPFOWUCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione
Reactant of Route 2
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione
Reactant of Route 3
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione
Reactant of Route 4
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione
Reactant of Route 5
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione
Reactant of Route 6
Acetic acid;3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione

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